molecular formula C20H20O4 B12158129 5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one

5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one

Cat. No.: B12158129
M. Wt: 324.4 g/mol
InChI Key: KWKYAXUXYZJZSQ-UHFFFAOYSA-N
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Description

5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound features a chromenone core substituted with methoxybenzyl and trimethyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl alcohol, 3,4,7-trimethylcoumarin, and appropriate reagents for coupling reactions.

    Coupling Reaction: The key step involves the coupling of 2-methoxybenzyl alcohol with 3,4,7-trimethylcoumarin. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chromenone core or the methoxybenzyl group, potentially yielding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the methoxybenzyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be employed under controlled conditions.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of dihydro derivatives of the chromenone core.

    Substitution: Halogenated or nitrated derivatives of the methoxybenzyl group.

Scientific Research Applications

Chemistry

In chemistry, 5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Chromenones are known for their anti-inflammatory, anticoagulant, and antimicrobial activities. Research into this specific compound could reveal similar or novel biological activities.

Medicine

In medicine, derivatives of chromenones are explored for their potential therapeutic applications. This compound could be investigated for its efficacy in treating diseases such as cancer, cardiovascular disorders, and infectious diseases.

Industry

Industrially, chromenones are used in the production of fragrances, dyes, and optical brighteners

Mechanism of Action

The mechanism of action of 5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one would depend on its specific biological activity. Generally, chromenones exert their effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. The methoxybenzyl group may enhance the compound’s ability to bind to specific targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: Known for its fluorescence properties and use in biochemical assays.

    4-methylumbelliferone: Used as a substrate in enzymatic reactions and has anti-inflammatory properties.

    Esculetin: Exhibits antioxidant and anti-inflammatory activities.

Uniqueness

5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent or as a precursor in synthetic chemistry.

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methoxy]-3,4,7-trimethylchromen-2-one

InChI

InChI=1S/C20H20O4/c1-12-9-17(23-11-15-7-5-6-8-16(15)22-4)19-13(2)14(3)20(21)24-18(19)10-12/h5-10H,11H2,1-4H3

InChI Key

KWKYAXUXYZJZSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=CC=CC=C3OC

Origin of Product

United States

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